[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects and are often used as scaffolds in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves several steps. One common method includes the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole with 1,5-dimethyl-1H-pyrazole in the presence of a suitable base and solvent . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions may introduce different functional groups onto the pyrazole rings .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives, including this compound, have shown potential as antileishmanial and antimalarial agents . They are also being investigated for their potential use in treating other diseases due to their diverse pharmacological activities . In the industry, these compounds are used in the development of new materials and as intermediates in various chemical processes .
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways . For instance, in its antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine can be compared with other pyrazole derivatives, such as 3 (5)-aminopyrazoles and hydrazine-coupled pyrazoles . While these compounds share a common pyrazole core, they differ in their substituents and, consequently, their chemical and biological properties . The unique combination of cyclopentyl and dimethyl groups in this compound may confer distinct pharmacological activities and reactivity patterns, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H25N5 |
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Molecular Weight |
287.40 g/mol |
IUPAC Name |
1-(1-cyclopentyl-3-methylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C16H25N5/c1-12-15(11-21(19-12)16-6-4-5-7-16)9-17-8-14-10-18-20(3)13(14)2/h10-11,16-17H,4-9H2,1-3H3 |
InChI Key |
WPNXGUOWBVLIPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CN(N=C2C)C3CCCC3 |
Origin of Product |
United States |
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